molecular formula C19H13Cl2N3OS B2440793 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 380387-91-7

5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B2440793
CAS No.: 380387-91-7
M. Wt: 402.29
InChI Key: DLGGJVFWDFYTMZ-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex synthetic organic compound designed for advanced chemical and pharmacological research. It features a unique molecular architecture combining a pyrrol-3-one core substituted with a 4-chlorophenyl group and a 4-(4-chlorophenyl)thiazole moiety. This structure places it within a class of heterocyclic compounds recognized for their significant potential in antimicrobial research. Thiazole derivatives have demonstrated promising broad-spectrum biological activities in scientific studies, including potent effects against Gram-positive bacterial pathogens such as Staphylococcus aureus (including drug-resistant strains like MRSA) and antifungal activity against azole-resistant Aspergillus fumigatus . The presence of both pyrrole and thiazole heterocycles in a single molecule makes this compound a particularly valuable scaffold in medicinal chemistry. Pyrrole-based structures are found in numerous natural products with antibacterial properties and are known for their ability to interact with various biological targets, facilitating passive diffusion across cell membranes . Meanwhile, the 1,3-thiazole ring is a privileged structure in drug discovery, with derivatives extensively investigated for their anti-inflammatory, anticancer, and antimicrobial properties . This compound is intended for research applications only, serving as a key intermediate or a lead compound in the synthesis of novel bioactive molecules, the study of structure-activity relationships (SAR), and the investigation of mechanisms of action against multidrug-resistant microorganisms. It is supplied with the explicit understanding that it is for laboratory research use solely and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c20-12-3-1-11(2-4-12)15-10-26-19(23-15)17-16(25)9-24(18(17)22)14-7-5-13(21)6-8-14/h1-8,10,22,25H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUSMEBUCSDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is C19H17Cl2N3OSC_{19}H_{17}Cl^2N_3OS, with a molecular weight of approximately 385.8 g/mol. The structural features include:

  • Thiazole ring : Known for its role in various biological activities.
  • Chlorophenyl groups : These enhance the compound's interaction with biological targets through hydrophobic interactions.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies indicate that 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar thiazole structures have shown effectiveness against Bacillus cereus and Pseudomonas aeruginosa .

Anticancer Activity

Research has demonstrated that thiazole derivatives can possess anticancer properties. A study involving structural analogs indicated that modifications to the thiazole ring could enhance cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine on phenyl rings has been correlated with increased anticancer activity . For example, a related compound demonstrated an IC50 value against A549 human lung adenocarcinoma cells that was significantly lower than that of standard chemotherapeutic agents .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives is another area of interest. In animal models, compounds similar to 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one have shown promise in reducing seizure activity. The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can enhance anticonvulsant efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring and chlorophenyl groups facilitate binding through:

  • Hydrogen bonding : Interactions with active sites on enzymes or receptors.
  • Hydrophobic interactions : Enhancing stability and binding affinity.

These interactions can lead to either inhibition or activation of signaling pathways involved in disease processes.

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Developed N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showing strong selectivity against A549 cells; IC50 values were significantly lower than standard treatments .
PMC9268695 (2022)Investigated anticonvulsant properties; compounds exhibited protection indices indicating effective seizure control .
Jstage (2007)Reported antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, highlighting the importance of structural features in biological efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, exhibit notable antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiazole derivatives possess significant activity against pathogens such as Bacillus cereus and Pseudomonas aeruginosa .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Research on related thiazole compounds has revealed their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, thiazole derivatives have been explored for their anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. The binding interactions of these compounds with acetylcholinesterase have been investigated using molecular docking studies, indicating promising inhibitory activity that could be leveraged for therapeutic applications .

Synthetic Approaches

The synthesis of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions that include the formation of the pyrrole and thiazole rings. Common methodologies include cyclization reactions and coupling strategies that facilitate the introduction of functional groups essential for biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Variations in substituents on the aromatic rings or modifications to the thiazole moiety can significantly influence its pharmacological properties. Comparative studies with structurally similar compounds reveal that specific substitutions enhance antimicrobial and anticancer activities, guiding future synthetic efforts .

Case Study: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives, including 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Anticancer Activity Assessment

In another investigation, the anticancer effects of thiazole derivatives were assessed in vitro using human cancer cell lines. The study demonstrated that specific structural modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells, suggesting a promising avenue for developing new anticancer agents based on this compound's scaffold .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step heterocyclization. For example, thiazole ring formation can be achieved via chloroacylation followed by cyclization with thioureas or thioamides (as seen in analogous pyrrole-thiazole systems) . Key factors include:
  • Solvent selection: Dichloromethane or 2-propanol for intermediates, with recrystallization to improve purity .
  • Temperature control: Reactions often require strict低温 conditions (–20°C to –15°C) to prevent side reactions .
  • Catalysts: Triethylamine is critical for neutralizing HCl byproducts during cyclization .
    Column chromatography (ethyl acetate/hexane, 1:4) is recommended for purification, with monitoring via TLC .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer: Use a combination of:
  • ¹H-NMR and LC-MS: To verify molecular weight and proton environments, particularly distinguishing pyrrole and thiazole ring protons .
  • Elemental analysis: Validate C, H, N, S, and Cl content to confirm stoichiometry .
  • X-ray crystallography: For unambiguous confirmation of stereochemistry and crystal packing (as demonstrated in related chlorophenyl-thiazole derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Enzyme inhibition: Use fluorogenic substrates for kinases or proteases, given the compound’s heterocyclic motifs .
  • Cytotoxicity screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM .
  • ADME profiling: Assess solubility in PBS (pH 7.4) and metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Methodological Answer: Discrepancies may arise from conformational flexibility or off-target effects. Strategies include:
  • Molecular docking: Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina, focusing on interactions with chlorophenyl and thiazole moieties .
  • MD simulations: Run 100-ns trajectories to assess stability of ligand-protein complexes and identify key residues (e.g., hinge regions in kinases) .
  • QSAR modeling: Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to refine pharmacophore models .

Q. What experimental strategies address low yields in the final cyclization step?

  • Methodological Answer: Low yields (e.g., <40% in pyrrolone formation) may stem from:
  • Traced water interference: Use anhydrous solvents (e.g., DMF) and molecular sieves, as residual water can hydrolyze intermediates .
  • Alternative catalysts: Replace triethylamine with DBU for enhanced base strength in cyclization .
  • Microwave-assisted synthesis: Reduce reaction time from 48 hr to <2 hr while maintaining ~60% yield (as validated for similar triazole-thiazole systems) .

Q. How do substituents on the thiazole and pyrrole rings influence metabolic stability?

  • Methodological Answer: Conduct systematic SAR studies:
  • Pyrrole modifications: Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450-mediated oxidation .
  • Thiazole substitutions: Replace 4-chlorophenyl with 4-fluorophenyl to enhance plasma protein binding and half-life .
  • In silico predictions: Use SwissADME to calculate logP and P-glycoprotein substrate likelihood, prioritizing analogs with logP 2–4 .

Q. What spectroscopic techniques differentiate polymorphic forms of this compound?

  • Methodological Answer: Polymorphism affects dissolution and bioavailability. Techniques include:
  • DSC/TGA: Identify melting points and thermal decomposition profiles (e.g., sharp endotherms at 180–200°C indicate Form I) .
  • PXRD: Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) to reference crystal structures .
  • Solid-state NMR: Resolve J-coupling differences between polymorphs, particularly for chlorophenyl C–Cl environments .

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